molecular formula C15H16N2O4S B2722398 (2-{[3-(4-Methoxyphenyl)propanoyl]amino}-1,3-thiazol-4-yl)acetic acid CAS No. 931374-27-5

(2-{[3-(4-Methoxyphenyl)propanoyl]amino}-1,3-thiazol-4-yl)acetic acid

Cat. No.: B2722398
CAS No.: 931374-27-5
M. Wt: 320.36
InChI Key: KJVUETNOKAGTFN-UHFFFAOYSA-N
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Description

Historical Evolution of Thiazole Derivatives in Medicinal Chemistry

Thiazoles, characterized by a five-membered ring containing sulfur and nitrogen atoms, have been pivotal in drug discovery since the isolation of thiamine (Vitamin B1) in 1926. The thiazole nucleus gained prominence with the discovery of penicillin in 1928, where it contributed to the antibiotic’s β-lactam structure. Early synthetic efforts, such as the Hantzsch thiazole synthesis (1889), enabled the production of 2-aminothiazoles through condensation of α-haloaldehydes and thioureas.

The mid-20th century saw thiazole derivatives like sulfazole (antimicrobial) and tiazofurin (anticancer) enter clinical use, highlighting the scaffold’s versatility. Innovations in regioselective substitutions, such as introducing electron-donating methoxy groups, further expanded pharmacological profiles. By the 21st century, thiazoles became classified as "privileged scaffolds" due to their recurrence in FDA-approved drugs like ritonavir (antiretroviral) and abafungin (antifungal).

Emergence of (2-{[3-(4-Methoxyphenyl)propanoyl]amino}-1,3-thiazol-4-yl)acetic Acid in Research

This compound’s design merges three pharmacophoric elements:

  • 1,3-Thiazole core : Provides aromatic stability and hydrogen-bonding capacity.
  • 4-Methoxyphenylpropanoyl side chain : Enhances lipophilicity and π-π stacking with biological targets.
  • Acetic acid moiety : Improves solubility and enables salt formation for bioavailability.

Synthetic routes often begin with Hantzsch-derived 2-aminothiazoles, followed by acylation with 3-(4-methoxyphenyl)propanoyl chloride and subsequent introduction of the acetic acid group via alkylation. Recent studies report yields of 45–65% for analogous syntheses, with regioselectivity challenges at the thiazole’s 4- and 5-positions requiring careful optimization.

Significance in Contemporary Drug Discovery Paradigms

The compound’s structural features align with modern drug design principles:

  • Multitarget engagement : The thiazole core interacts with enzymes (e.g., kinases) and receptors (e.g., histamine H2), while the 4-methoxyphenyl group modulates cytochrome P450 interactions.
  • Enhanced pharmacokinetics : The acetic acid group facilitates renal excretion, reducing toxicity risks.

Table 1: Key Structural Features and Associated Bioactivities

Feature Biological Implication Example Targets
1,3-Thiazole ring Antimicrobial, anticancer Penicillin-binding proteins
4-Methoxyphenyl group Antioxidant, anti-inflammatory COX-2, LOX enzymes
Acetic acid side chain Improved solubility, metal chelation Matrix metalloproteinases

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[3-(4-methoxyphenyl)propanoylamino]-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-21-12-5-2-10(3-6-12)4-7-13(18)17-15-16-11(9-22-15)8-14(19)20/h2-3,5-6,9H,4,7-8H2,1H3,(H,19,20)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVUETNOKAGTFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Hantzsch Synthesis with Preformed Amide

A less common approach involves synthesizing the thiazole ring with the propanoyl group pre-installed. This requires N-(3-(4-methoxyphenyl)propanoyl)thiourea as a precursor, which reacts with ethyl α-chloroacetoacetate. However, the preparation of this thiourea derivative is synthetically challenging, requiring protection-deprotection strategies for the amide group, and yields are typically lower (<40%).

Solid-Phase Peptide Synthesis (SPPS)

For small-scale research purposes, SPPS techniques can be adapted. The thiazole-acetic acid moiety is incorporated as a resin-bound intermediate, followed by on-resin acylation with 3-(4-methoxyphenyl)propanoic acid. While this method offers high purity, it is cost-prohibitive for large-scale production.

Industrial-Scale Optimization and Challenges

Solvent and Catalyst Selection

Industrial protocols prioritize cost-efficiency and safety. Ethanol and water are preferred solvents for the Hantzsch and hydrolysis steps due to low toxicity. Catalytic amounts of iodine or Lewis acids (e.g., ZnCl₂) can accelerate thiazole formation, reducing reaction times by 30%.

Purification Strategies

Crude products often require recrystallization or column chromatography. For the final compound, suspending the crude material in a water-ethanol mixture (1:2) and adjusting the pH to 6.0–7.5 with NaOH removes unreacted starting materials. Subsequent acidification to pH 3.0 yields the pure compound as a white solid.

Yield Comparison of Methods

Method Key Step Yield (%) Purity (%) Scalability
Hantzsch + Acylation Amide coupling 60–75 >90 High
Direct Hantzsch Thiourea cyclization 30–40 70–80 Low
SPPS Resin-based synthesis 50–60 >95 Low

Chemical Reactions Analysis

Types of Reactions

(2-{[3-(4-Methoxyphenyl)propanoyl]amino}-1,3-thiazol-4-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated thiazole derivatives.

Scientific Research Applications

(2-{[3-(4-Methoxyphenyl)propanoyl]amino}-1,3-thiazol-4-yl)acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2-{[3-(4-Methoxyphenyl)propanoyl]amino}-1,3-thiazol-4-yl)acetic acid involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The pathways involved can include signal transduction cascades and metabolic processes, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Modifications on the Thiazole Ring

Acetamide vs. Acetic Acid Derivatives

Compounds in (e.g., 9e: N-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetamide) share the 4-methoxyphenyl-thiazole scaffold but replace the acetic acid with an acetamide group.

Trifluoromethyl Substitution

(2-{[4-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetic acid () replaces the propanoyl-4-methoxyphenyl group with a trifluoromethylphenylamino group. The electron-withdrawing CF₃ group increases metabolic stability and alters binding affinity compared to the electron-donating methoxy group in the target compound .

Sulfonamide vs. Propanoyl Linkers

3-(2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)propanoic acid () features a sulfonamide linker and a propanoic acid chain.

Substituent Variations on the Aromatic Ring

Halogenated Analogs

Compounds like 9c (4-bromophenyl-thiazol-5-yl acetamide; ) and 5 (4-fluorophenyl-thiazole; ) introduce halogens. Bromine’s bulkiness and fluorine’s electronegativity influence binding pocket compatibility and metabolic resistance compared to the methoxy group .

Extended Aromatic Systems

This contrasts with the target compound’s simpler propanoyl group, which prioritizes compactness for target engagement .

Chain Length and Acid Modifications

Propanoic vs. Acetic Acid

The shorter acetic acid chain in the target compound may limit conformational freedom but reduce steric hindrance .

Prolyl-Amino Substitution

{2-[(5-Oxoprolyl)amino]-1,3-thiazol-4-yl}acetic acid () introduces a proline-derived substituent, which imposes conformational constraints via its cyclic structure. This contrasts with the linear propanoyl group in the target compound .

Structural and Physicochemical Data Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features Reference
Target Compound 4-Methoxyphenyl-propanoyl, acetic acid C₁₆H₁₆N₂O₄S 332.08 High solubility (acetic acid), moderate lipophilicity (methoxy)
9e () 4-Methoxyphenyl-thiazol-5-yl acetamide C₁₈H₁₈N₃O₃S 364.12 Increased lipophilicity (amide)
Compound 4-Trifluoromethylphenylamino, acetic acid C₁₂H₉F₃N₂O₂S 302.27 Enhanced metabolic stability (CF₃)
Compound 4-Methoxyphenyl-sulfonamide, propanoic acid C₁₃H₁₄N₂O₅S₂ 342.39 Rigid sulfonamide linker, longer chain

Biological Activity

(2-{[3-(4-Methoxyphenyl)propanoyl]amino}-1,3-thiazol-4-yl)acetic acid, also known by its CAS number 931374-27-5, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antioxidant and anticancer research. This article reviews the biological activity of this compound based on diverse sources, including empirical studies and theoretical analyses.

  • Molecular Formula : C15H16N2O4S
  • Molecular Weight : 320.36 g/mol
  • Structure : The compound features a thiazole ring and a methoxyphenyl group, which are significant for its biological activity.

Antioxidant Activity

Antioxidant activity is a critical aspect of many therapeutic agents. The compound's ability to scavenge free radicals has been evaluated using various assays, notably the DPPH (2,2-diphenyl-1-picrylhydrazyl) method.

DPPH Radical Scavenging Activity

In studies, the compound demonstrated significant antioxidant properties:

  • The DPPH assay results indicated that it effectively donates hydrogen atoms to neutralize free radicals. This activity was compared to ascorbic acid, a well-known antioxidant.
  • Table 1 summarizes the antioxidant activity of related compounds:
CompoundDPPH Scavenging Activity (%)Comparison to Ascorbic Acid
(Target Compound)1.37 times higher than ascorbic acidYes
Other DerivativesVaries from 20% to 45%Varies

Anticancer Activity

The anticancer potential of this compound has been explored against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231).

Cytotoxicity Studies

Research employing MTT assays has shown:

  • The compound exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells.
  • Table 2 presents the IC50 values for different cell lines:
Cell LineIC50 Value (µM)Remarks
U-8719.6 ± 1.5Most sensitive
MDA-MB-23143.7 ± 7.4Lower sensitivity

The mechanism through which this compound exerts its effects may involve multiple pathways:

  • Radical Scavenging : By neutralizing reactive oxygen species (ROS), it reduces oxidative stress in cells.
  • Cell Cycle Arrest : Evidence suggests that certain derivatives can induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study on Glioblastoma Cells : A study found that the compound reduced cell viability in U-87 cells significantly after 72 hours of exposure.
  • Breast Cancer Research : In another study focusing on MDA-MB-231 cells, various derivatives were tested, showing a range of cytotoxic effects with some compounds outperforming established chemotherapeutics.

Q & A

Q. What are the standard synthetic routes for preparing (2-{[3-(4-Methoxyphenyl)propanoyl]amino}-1,3-thiazol-4-yl)acetic acid?

The synthesis typically involves multi-step reactions:

  • Step 1 : Condensation of 4-methoxyphenylpropanoic acid derivatives with thiazole precursors. For example, coupling 3-(4-methoxyphenyl)propanoyl chloride with 4-aminothiazole intermediates under reflux in anhydrous dichloromethane, using triethylamine as a base .
  • Step 2 : Acetic acid side-chain introduction via nucleophilic substitution or ester hydrolysis. A common method is alkylation of the thiazole nitrogen with chloroacetic acid derivatives, followed by deprotection (e.g., acid-catalyzed hydrolysis) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is employed to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and regiochemistry. For example, the thiazole ring’s C-2 proton appears as a singlet near δ 7.5–8.0 ppm, while the acetic acid moiety shows a characteristic triplet at δ 3.6–3.8 ppm .
  • IR Spectroscopy : Stretching vibrations for amide (C=O at ~1650 cm1^{-1}) and carboxylic acid (O-H at ~2500–3000 cm1^{-1}) groups validate functional groups .
  • Elemental Analysis : Confirms stoichiometry (e.g., C, H, N, S within ±0.4% of theoretical values) .

Q. How does solubility impact experimental design for this compound?

  • The compound exhibits limited aqueous solubility due to its hydrophobic 4-methoxyphenyl and thiazole moieties. Solubility is enhanced in polar aprotic solvents (e.g., DMSO, DMF) or via pH adjustment (e.g., sodium salt formation at pH >7 for carboxylic acid deprotonation) .
  • Pre-formulation studies using Hansen solubility parameters or co-solvency (e.g., PEG-400/water mixtures) are recommended for in vitro assays .

Advanced Research Questions

Q. How can structural modifications improve bioactivity or physicochemical properties?

  • Substitution Patterns : Introducing electron-withdrawing groups (e.g., nitro, halogens) at the 4-methoxyphenyl ring enhances metabolic stability. For example, 4-chlorophenyl analogs show 2–3× increased half-life in hepatic microsomes .
  • Side-Chain Optimization : Replacing acetic acid with bulkier groups (e.g., propionic acid) modulates target binding. Molecular docking studies suggest that longer chains improve fit into hydrophobic enzyme pockets .
  • Methodology : Parallel synthesis and high-throughput screening (HTS) identify active derivatives. For example, Suzuki-Miyaura coupling diversifies the thiazole ring, followed by bioactivity assays against kinase targets .

Q. What experimental challenges arise in crystallographic studies of this compound?

  • Crystal Growth : Poor crystallization due to conformational flexibility. Vapor diffusion (e.g., ethanol/water at 4°C) or seeding techniques are used to obtain single crystals .
  • Data Contradictions : Discrepancies in reported unit cell parameters (e.g., due to polymorphism) require validation via differential scanning calorimetry (DSC) or PXRD .
  • Refinement : SHELXL-2018 resolves disorder in the acetic acid moiety by applying restraints to bond lengths and angles .

Q. How can computational modeling guide SAR studies for this compound?

  • Docking Simulations : AutoDock Vina or Schrödinger Suite predicts binding to targets like COX-2 or EGFR. The thiazole ring’s sulfur forms hydrogen bonds with catalytic lysine residues, while the 4-methoxyphenyl group occupies hydrophobic subpockets .
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy (>70%) .
  • ADMET Prediction : SwissADME forecasts logP (~2.5) and CYP450 inhibition, guiding prioritization of low-toxicity analogs .

Q. How should researchers address contradictions in reported biological data?

  • Case Example : Discrepancies in IC50_{50} values (e.g., 10 µM vs. 25 µM for kinase inhibition) may stem from assay conditions (ATP concentration, pH). Standardization using the ADP-Glo™ Kinase Assay reduces variability .
  • Meta-Analysis : Cross-referencing datasets from ChEMBL or PubChem identifies outliers. For instance, impurities in early synthetic batches (e.g., <90% purity) may inflate false positives .

Q. What strategies optimize in vivo pharmacokinetics for derivatives of this compound?

  • Prodrug Design : Esterification of the carboxylic acid group (e.g., ethyl ester) enhances oral bioavailability. In vivo hydrolysis by serum esterases regenerates the active form .
  • Formulation : Nanoemulsions (e.g., TPGS-based) improve lymphatic uptake, bypassing first-pass metabolism. Pharmacokinetic studies in Sprague-Dawley rats show 2× higher AUC024_{0-24} compared to free drug .

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